molecular formula C20H28Cl2N2O2 B2461909 3-(2,6-Dichlorophenyl)-1-(4-methoxy-[1,4'-bipiperidin]-1'-yl)propan-1-one CAS No. 1706179-66-9

3-(2,6-Dichlorophenyl)-1-(4-methoxy-[1,4'-bipiperidin]-1'-yl)propan-1-one

Cat. No.: B2461909
CAS No.: 1706179-66-9
M. Wt: 399.36
InChI Key: RIYKUDUHZBDRAR-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorophenyl)-1-(4-methoxy-[1,4’-bipiperidin]-1’-yl)propan-1-one is a synthetic organic compound that belongs to the class of bipiperidine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenyl)-1-(4-methoxy-[1,4’-bipiperidin]-1’-yl)propan-1-one typically involves the following steps:

    Formation of the Bipiperidine Core: The bipiperidine core can be synthesized through a series of cyclization reactions involving piperidine derivatives.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group is attached through a Friedel-Crafts acylation reaction using 2,6-dichlorobenzoyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming hydroxylated derivatives.

    Reduction: Reduction reactions may lead to the formation of dechlorinated or demethylated products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms may be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide or other nucleophiles.

Major Products Formed

    Oxidation: Hydroxylated derivatives.

    Reduction: Dechlorinated or demethylated products.

    Substitution: Compounds with different substituents replacing the chlorine atoms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorophenyl)-1-(4-methoxy-[1,4’-bipiperidin]-1’-yl)propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various physiological effects. The exact pathways involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    3-(2,6-Dichlorophenyl)-1-(4-methoxy-[1,4’-bipiperidin]-1’-yl)propan-1-ol: A hydroxylated derivative with similar structural features.

    3-(2,6-Dichlorophenyl)-1-(4-methoxy-[1,4’-bipiperidin]-1’-yl)propan-2-one: A ketone derivative with a different substitution pattern.

Uniqueness

3-(2,6-Dichlorophenyl)-1-(4-methoxy-[1,4’-bipiperidin]-1’-yl)propan-1-one is unique due to its specific combination of a dichlorophenyl group and a bipiperidine core, which may confer distinct pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-1-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28Cl2N2O2/c1-26-16-9-13-23(14-10-16)15-7-11-24(12-8-15)20(25)6-5-17-18(21)3-2-4-19(17)22/h2-4,15-16H,5-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYKUDUHZBDRAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CCN(CC2)C(=O)CCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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